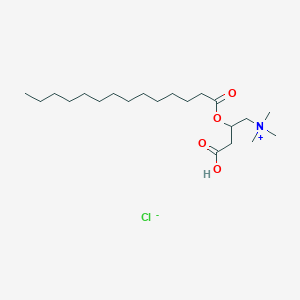

(+/-)-Myristoylcarnitine chloride

Description

Significance of Acylcarnitines in Cellular and Organismal Homeostasis

Acylcarnitines are a class of compounds essential for energy metabolism in mammals. nih.gov Their primary and most well-established function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce energy. nih.govnih.govnih.gov This process, known as the carnitine shuttle, involves a series of enzymatic reactions facilitated by carnitine palmitoyltransferase I (CPT-I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT-II). nih.govnih.gov

Beyond their role in fatty acid oxidation, acylcarnitines are vital for buffering the ratio of acyl-coenzyme A (acyl-CoA) to free coenzyme A (CoA) within the mitochondria. nih.govnih.gov By converting acyl-CoAs to acylcarnitines, the carnitine system prevents the accumulation of potentially toxic acyl-CoA species and frees up CoA for other essential metabolic pathways, including the Krebs cycle. nih.gov The carnitine pool, comprising free L-carnitine and its various acyl esters, thus provides an indirect reflection of the mitochondrial metabolic state. nih.gov Altered levels of specific acylcarnitines in blood or tissues can serve as important biomarkers for inherited disorders of fatty acid metabolism and other acquired metabolic diseases. nih.govhmdb.ca

Overview of (+/-)-Myristoylcarnitine Chloride as a Key Endogenous Metabolite

Myristoylcarnitine (B1233240), the core component of this compound, is a long-chain acylcarnitine. hmdb.cacaymanchem.com It is formed through the esterification of a myristoyl group (a 14-carbon saturated fatty acid) with carnitine. hmdb.ca As a member of the acylcarnitine family, it is an important intermediate in lipid metabolism.

There is some discussion in the scientific literature regarding its origin; while it is frequently described as a naturally occurring long-chain acylcarnitine found in mammals caymanchem.comglpbio.com, other metabolic databases suggest it may only be present in individuals exposed to the compound, classifying it as part of the human exposome. hmdb.ca Despite this, myristoylcarnitine has been identified in human blood. hmdb.ca Chemically, it is a homolog of the more widely known acetylcarnitine. americanchemicalsuppliers.com Alterations in its plasma concentrations have been linked to several health conditions. For instance, increased levels are observed in patients with end-stage renal disease, while decreased levels have been noted in individuals with chronic fatigue syndrome. caymanchem.comglpbio.comcaymanchem.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 14919-38-1 | |

| Molecular Formula | C₂₁H₄₂ClNO₄ | |

| Molecular Weight | 408.02 g/mol | |

| Synonyms | Myristoyl Carnitine Hydrochloride, Tetradecanoylcarnitine | americanchemicalsuppliers.com |

| Solubility | Soluble to 25 mM in water |

Current Research Landscape and Gaps in Understanding this compound

Current research has positioned myristoylcarnitine as a significant molecule in several pathological contexts. It is considered a potential biomarker for inherited metabolic disorders, diabetes mellitus, and autoimmune hepatitis. targetmol.com The study of long-chain acylcarnitines, including myristoylcarnitine, is particularly active in cardiovascular research. Studies using myristoyl-L-carnitine have shown that these molecules can induce cardiotoxicity by disrupting cellular calcium homeostasis. nih.gov This disruption manifests as the induction of Ca²⁺-sparks and oscillations, leading to Ca²⁺ overload, mitochondrial dysfunction, and ultimately cardiomyocyte death. nih.gov Furthermore, at high concentrations, long-chain acylcarnitines can trigger cell stress pathways and membrane disruption, leading to cell death in models like C2C12 myotubes. nih.gov Some research also classifies this compound as a weak cholinergic agonist. biocrick.comglpbio.com

Despite these findings, significant gaps in knowledge remain. The precise molecular mechanisms through which long-chain acylcarnitines inhibit mitochondrial respiration and induce the mitochondrial permeability transition pore (mPTP) are not yet fully elucidated. nih.gov While its role as a biomarker is increasingly recognized, the full scope of its physiological and pathophysiological functions is still under active investigation. The conflicting reports on whether it is a purely endogenous metabolite or a compound derived from exposure highlight a fundamental gap that requires further clarification. caymanchem.comhmdb.ca

| Research Area | Model System | Key Findings | Source |

|---|---|---|---|

| Cardiotoxicity | Isolated Cardiomyocytes | Induces dose-dependent Ca²⁺-sparks, Ca²⁺ overload, and mitochondrial potential dissipation, leading to cell death. | nih.gov |

| Cell Stress | C2C12 Myotubes | Rapidly increases intracellular calcium and activates cell stress pathways. Higher concentrations cause cell death. | nih.gov |

| Metabolic Disorders | Human Plasma Analysis | Implicated in inherited metabolic disorders. Potential marker for diabetes mellitus and autoimmune hepatitis. | targetmol.com |

| Kidney Disease | Human Plasma Analysis | Plasma levels are increased in patients with end-stage renal disease. | caymanchem.comglpbio.com |

| Chronic Fatigue Syndrome | Human Plasma Analysis | Plasma levels are decreased, potentially indicating altered carnitine palmitoyltransferase-I activity. | caymanchem.comglpbio.com |

Research Rationale and Scope of Academic Investigation of this compound

The rationale for investigating this compound is rooted in its fundamental role in lipid metabolism and its association with a range of human diseases. nih.govnih.gov As a component of the acylcarnitine pool, its levels can reflect mitochondrial dysfunction, making it a valuable tool for understanding the pathophysiology of metabolic disorders. nih.gov Research into this compound aims to elucidate its precise mechanisms of action at the cellular and subcellular levels, which could uncover novel therapeutic targets for conditions such as heart failure, myopathies, and diabetes. nih.govnih.gov Furthermore, validating its role as a biomarker could lead to improved diagnostic and prognostic tools for various diseases. caymanchem.comtargetmol.com

The scope of academic investigation is multifaceted. It includes metabolomic studies that profile myristoylcarnitine levels in large patient cohorts to establish robust correlations with disease states. caymanchem.comtargetmol.com In vitro studies using specific cell types, such as cardiomyocytes and skeletal muscle cells, are crucial for dissecting the molecular pathways it affects, including calcium signaling and mitochondrial bioenergetics. nih.govnih.gov Additionally, there is ongoing work in the field of analytical chemistry to develop and refine methods, such as high-performance liquid chromatography and mass spectrometry, for the precise and reliable quantification of myristoylcarnitine in biological samples. biocrick.combertin-bioreagent.com

Structure

2D Structure

Propriétés

IUPAC Name |

(3-carboxy-2-tetradecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-38-1 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxotetradecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Metabolic Biochemistry and Core Biological Functions of +/ Myristoylcarnitine Chloride

Role in Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the primary metabolic pathway for the degradation of fatty acids to produce energy. (+/-)-Myristoylcarnitine chloride, as a long-chain acylcarnitine, is central to this process.

Mechanism of Fatty Acid Transport into Mitochondria via the Carnitine Shuttle System

Long-chain fatty acids, being impermeable to the inner mitochondrial membrane, require a specialized transport mechanism known as the carnitine shuttle to enter the mitochondrial matrix where beta-oxidation occurs. mhmedical.comkhanacademy.orgnih.gov This intricate system involves a series of enzymatic steps:

Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated by acyl-CoA synthetase, which converts them into fatty acyl-CoA esters. researchgate.netyoutube.com

Formation of Acylcarnitine: The fatty acyl-CoA is then converted to a fatty acylcarnitine, such as myristoylcarnitine (B1233240), by the enzyme carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane. mhmedical.comresearchgate.netresearchgate.net This reaction involves the transfer of the fatty acyl group from coenzyme A (CoA) to carnitine. khanacademy.orgyoutube.com

Translocation across the Inner Mitochondrial Membrane: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by a carrier protein called carnitine-acylcarnitine translocase (CACT). mhmedical.comkhanacademy.orgresearchgate.net

Regeneration of Fatty Acyl-CoA: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts the acylcarnitine back to fatty acyl-CoA and releases free carnitine. mhmedical.comresearchgate.netresearchgate.net The regenerated fatty acyl-CoA is now available for beta-oxidation, and the free carnitine is transported back to the cytosol by CACT to be reused. mhmedical.comkhanacademy.org

Myristoylcarnitine, being a 14-carbon acylcarnitine, is a key substrate transported by this shuttle. caymanchem.com

Contribution to Adenosine Triphosphate (ATP) Production and Cellular Energetics

Once inside the mitochondrial matrix, the myristoyl-CoA, regenerated from myristoylcarnitine, undergoes beta-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2 in each cycle. researchgate.netcreative-proteomics.com

The acetyl-CoA enters the tricarboxylic acid (TCA) cycle, generating more NADH, FADH2, and GTP (which is converted to ATP). The NADH and FADH2 produced during beta-oxidation and the TCA cycle donate their electrons to the electron transport chain, driving oxidative phosphorylation to produce a significant amount of ATP, the cell's primary energy currency. researchgate.netnih.gov Therefore, myristoylcarnitine plays a vital role in fueling cellular energetics, especially in tissues with high energy demands like the heart and skeletal muscle. youtube.comcreative-proteomics.com Studies have shown that excessive levels of long-chain acylcarnitines can impair mitochondrial ATP production, leading to cellular dysfunction. mdpi.com

Intermediary Metabolism and Coenzyme A Homeostasis

Beyond its direct role in fatty acid transport, this compound and other acylcarnitines are involved in broader aspects of intermediary metabolism and the maintenance of a crucial cellular balance.

Modulation of Intracellular Free Coenzyme A to Acyl-Coenzyme A Ratios

The formation of acylcarnitines, including myristoylcarnitine, is essential for maintaining the balance between free coenzyme A (CoA) and acyl-CoA esters within the cell. nih.gov During periods of high fatty acid breakdown, the accumulation of acyl-CoAs can sequester the limited pool of free CoA. This "CoA trapping" can inhibit other metabolic pathways that require free CoA, such as the TCA cycle and pyruvate (B1213749) dehydrogenase complex. nih.gov

The conversion of acyl-CoAs to acylcarnitines by carnitine acyltransferases releases free CoA, thus preventing its depletion and ensuring the smooth functioning of various metabolic processes. nih.govnih.gov This buffering of the intracellular free CoA to acyl-CoA ratio is a critical function of the carnitine system. researchgate.net

Involvement in Branched-Chain Amino Acid Metabolism

Acylcarnitines are also linked to the metabolism of branched-chain amino acids (BCAAs), namely leucine (B10760876), isoleucine, and valine. The catabolism of BCAAs produces short-chain and odd-chain acyl-CoA intermediates. researchgate.netnih.gov These acyl-CoAs can also be converted to their corresponding acylcarnitines. For instance, the breakdown of isoleucine and valine can lead to the formation of propionylcarnitine (B99956) (C3), while isovalerylcarnitine (B1198194) (C5) is derived from leucine catabolism. nih.gov

Role as a Detoxification Pathway Metabolite

Acylcarnitines, including myristoylcarnitine, are integral components of cellular metabolism, primarily known for their role in energy production through the transport of fatty acids. nih.gov However, they also serve as a crucial detoxification pathway. nih.gov This function is centered on the ability of carnitine to buffer the accumulation of acyl-CoA molecules within the cell.

Under normal physiological conditions, carnitine acyltransferase enzymes facilitate the reversible transfer of acyl groups from coenzyme A (CoA) to L-carnitine. This process is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.gov When fatty acid metabolism is impaired or overwhelmed, as can occur in certain metabolic diseases or ischemic events, there is an accumulation of various acyl-CoA species. These acyl-CoAs can have multiple toxic effects, including the inhibition of key enzymes in energy metabolism, uncoupling of oxidative phosphorylation, and induction of oxidative stress. nih.gov

By converting these excess acyl-CoAs into their corresponding acylcarnitine esters, the cell effectively detoxifies them. This process achieves two critical outcomes:

It frees up the pool of coenzyme A, which is vital for numerous other metabolic reactions.

It converts the potentially toxic acyl-CoAs into acylcarnitines, which can be transported out of the mitochondria and eventually excreted from the body, thus removing the metabolic burden. nih.gov

Therefore, the synthesis of myristoylcarnitine from myristoyl-CoA represents a key step in mitigating the cellular toxicity associated with an overabundance of this specific fatty acyl group. Acylcarnitines are thus recognized not just as intermediates in lipid catabolism but also as important markers and mediators in the management of metabolic stress. nih.govnih.gov

Stereoisomeric Specificity and Biological Activity of Myristoylcarnitine Enantiomers

The biological functions of myristoylcarnitine are highly dependent on its stereochemistry, with a distinct difference in the activity of its L- and D-enantiomers. In human metabolism, only the L-isomer of carnitine and its acyl esters, such as L-myristoylcarnitine, are considered biologically relevant and active. nih.gov

L-myristoylcarnitine is the naturally occurring form, synthesized from L-carnitine. caymanchem.com The enzymes responsible for the transport of fatty acids across the mitochondrial membrane, notably carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II), are stereospecific and exclusively recognize the L-enantiomer. This specificity ensures the proper shuttling of fatty acids for β-oxidation and energy production.

Conversely, the D-enantiomer is regarded as a xenobiotic compound, meaning it is foreign to a living organism's normal metabolism. nih.gov It is not utilized by the key enzymes of fatty acid oxidation and can act as an inhibitor of the carnitine transport system, potentially interfering with the metabolic functions of the endogenous L-carnitine pool.

The accumulation of long-chain acylcarnitines like myristoylcarnitine can have significant biological effects. Research has shown that myristoylcarnitine can induce an increase in intracellular calcium concentrations ([Ca2+]i) and, at higher concentrations, impact mitochondrial membrane potential, demonstrating its potent biological activity. nih.gov This activity is presumed to be specific to the L-isomer due to its interaction with cellular transport and enzyme systems.

The distinct roles of the myristoylcarnitine enantiomers are summarized in the table below.

| Feature | L-Myristoylcarnitine | D-Myristoylcarnitine |

| Origin | Endogenous, biologically synthesized from L-carnitine | Xenobiotic, not naturally synthesized in humans nih.gov |

| Metabolic Role | Active intermediate in fatty acid transport and metabolism nih.govnih.gov | Generally considered metabolically inert or inhibitory |

| Enzyme Interaction | Substrate for carnitine acyltransferases (e.g., CPT-I, CPT-II) | Not a substrate; can act as a competitive inhibitor |

| Biological Function | Energy production, metabolic buffering, detoxification nih.govfoodb.ca | Can disrupt normal carnitine-dependent pathways |

Cellular and Molecular Mechanisms Mediated by +/ Myristoylcarnitine Chloride

Impact on Mitochondrial Function and Bioenergetics

Myristoylcarnitine (B1233240), as a long-chain acylcarnitine (LCAC), plays a significant role in cellular energy metabolism. However, an accumulation of this and other LCACs can lead to profound effects on mitochondrial integrity and function. The following subsections detail the specific impacts of myristoylcarnitine on the powerhouse of the cell.

Regulation of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is a critical component of cellular bioenergetics, driving ATP synthesis. Long-chain acylcarnitines, including myristoylcarnitine, have been shown to directly affect this potential. Studies on related long-chain acylcarnitines, such as palmitoylcarnitine, demonstrate that they can evoke a dissipation of the mitochondrial potential. This depolarization of the inner mitochondrial membrane disrupts the proton gradient necessary for oxidative phosphorylation. While direct studies on (+/-)-Myristoylcarnitine chloride are limited, the behavior of its close homologs suggests a similar capacity to induce mitochondrial depolarization, thereby impairing the cell's primary energy production machinery.

Induction and Modulation of Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, the prolonged opening of which can lead to cell death. Research has identified long-chain acylcarnitines as potent inducers of the mPTP. Myristoylcarnitine has been shown to trigger the opening of this pore, particularly in a synergistic manner with calcium ions. The induction of the mPTP by myristoylcarnitine leads to a sudden increase in the permeability of the inner mitochondrial membrane, causing mitochondrial swelling and the release of pro-apoptotic factors.

Table 1: Effect of Myristoylcarnitine on Mitochondrial Permeability Transition Pore (mPTP) Opening

| Condition | Observation | Implication |

| Myristoylcarnitine (MC) alone | Induces mPTP opening in a dose-dependent manner | Direct effect on pore induction |

| Myristoylcarnitine + Calcium (Ca2+) | Synergistic effect, lowering the threshold for mPTP opening | Enhanced mitochondrial vulnerability in the presence of calcium |

Influence on Oxidative Phosphorylation Efficiency and Respiratory Chain Components

The primary role of mitochondria is to generate ATP through oxidative phosphorylation (OXPHOS), a process carried out by the electron transport chain (ETC) complexes. Long-chain acylcarnitines can interfere with this intricate process. While myristoylcarnitine can serve as a substrate for β-oxidation to fuel the ETC, an excess of this molecule can have inhibitory effects. Studies on related compounds suggest that high concentrations of LCACs can inhibit the activity of various components of the respiratory chain, leading to a decrease in the efficiency of ATP synthesis. This inhibition can be attributed to the disruption of the mitochondrial membrane integrity and direct effects on the enzymatic activity of the ETC complexes.

Interplay with Mitochondrial Calcium Homeostasis and Buffering Capacities

Mitochondria are key regulators of intracellular calcium (Ca2+) homeostasis, sequestering and releasing Ca2+ to shape cellular signaling events. Long-chain acylcarnitines, including myristoylcarnitine, can significantly disrupt this delicate balance. Myristoylcarnitine has been observed to induce a dose-dependent increase in intracellular Ca2+ concentrations. This is, in part, due to its effect on the mitochondrial calcium retention capacity (CRC), which is the ability of mitochondria to sequester Ca2+ before the induction of the mPTP. By promoting mPTP opening, myristoylcarnitine reduces the CRC, leading to an overload of cytosolic calcium and subsequent cellular dysfunction.

Table 2: Impact of Myristoylcarnitine on Mitochondrial Calcium Dynamics

| Parameter | Effect of Myristoylcarnitine | Consequence |

| Intracellular Calcium ([Ca2+]i) | Dose-dependent increase | Disruption of cellular signaling and potential for excitotoxicity |

| Mitochondrial Calcium Retention Capacity (CRC) | Decreased | Reduced ability of mitochondria to buffer cytosolic calcium, leading to earlier mPTP opening |

Role in Intracellular Signaling Pathways

Beyond its profound effects on mitochondrial bioenergetics, this compound also participates in intracellular signaling, primarily through its structural similarity to other key signaling molecules.

Modulation of Cholinergic Agonist Activity (as a Homolog of Acetylcarnitine)

This compound is recognized as a homolog of acetylcarnitine, a molecule known to influence cholinergic signaling. Acetylcarnitine can serve as a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and has been shown to enhance its release. As a homolog, myristoylcarnitine is classified as a cholinergic agonist, implying that it can bind to and activate cholinergic receptors.

The cholinergic system, which includes nicotinic and muscarinic acetylcholine receptors, is crucial for a vast array of physiological functions. While direct and detailed studies on the specific interaction of this compound with these receptors are not extensively documented, its classification as a cholinergic agonist suggests it could modulate neuronal activity and other processes regulated by acetylcholine. The precise nature of this modulation, whether it acts as a direct agonist at the receptor binding site or as an allosteric modulator at a different site, requires further investigation. The potential for myristoylcarnitine to influence acetylcholine metabolism, for instance by affecting acetylcholinesterase activity, also warrants exploration.

Involvement in Phospholipase C-Inositol Trisphosphate (PLC-IP3) Pathway Signaling (Related to Acetyl-L-Carnitine)

While direct studies on this compound's interaction with the Phospholipase C-Inositol Trisphosphate (PLC-IP3) pathway are limited, research on the related compound, Acetyl-L-carnitine (ALCAR), provides significant insights. The central analgesic effect of ALCAR in mice has been shown to be dependent on the activation of the PLC-IP3 signaling cascade. nih.gov This pathway is a crucial intracellular signaling system that begins with the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) from intracellular stores. nih.govnih.gov

Experimental evidence has demonstrated that the antinociceptive effects of ALCAR are blocked by the administration of PLC inhibitors. nih.gov For instance, pretreatment with U-73122, a known PLC inhibitor, antagonized the pain threshold increase induced by ALCAR, whereas its inactive analogue, U-73343, had no effect. nih.gov Furthermore, depleting the precursors of this pathway, such as with the use of LiCl which impairs phosphatidylinositol synthesis, or blocking the release of calcium from intracellular stores with TMB-8, also dose-dependently counteracted the analgesic action of ALCAR. nih.gov Antagonizing the IP3 receptor with heparin also prevented the analgesic effect. nih.gov These findings collectively underscore the essential role of the PLC-IP3 pathway for the biological activity of acetylcarnitine, suggesting a potential, yet to be confirmed, similar mechanism for other acylcarnitines like myristoylcarnitine. nih.gov

Activation of Proinflammatory Signaling Pathways (e.g., Nuclear Factor-kappa B)

This compound and other long-chain acylcarnitines have been identified as activators of proinflammatory signaling pathways. nih.govcapes.gov.br These molecules are by-products of incomplete fatty acid β-oxidation in mitochondria, and their elevated levels are associated with conditions like insulin (B600854) resistance and type 2 diabetes. capes.gov.brnih.gov Research indicates that myristoylcarnitine can trigger inflammatory responses in immune cells, such as macrophages. nih.govresearchgate.net

A key pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Studies using mixed d,l isomers of C14-carnitine (myristoylcarnitine) have shown the induction of an NF-κB-luciferase reporter gene in a macrophage cell line, which points to the activation of this proinflammatory pathway. nih.govcapes.gov.brnih.gov The activation of NF-κB is a critical step that leads to the transcription of numerous genes involved in inflammation, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govcapes.gov.br

Further research using the physiologically relevant L-C14 carnitine demonstrated a dose-dependent stimulation of the expression and secretion of proinflammatory cytokines. capes.gov.brnih.govusda.gov L-C14 carnitine was also shown to induce the phosphorylation of JNK and ERK, which are key downstream kinases in many proinflammatory signaling pathways. nih.govcapes.gov.brusda.gov The inflammatory effects of acylcarnitine were significantly reduced when MyD88, a crucial adaptor protein in many pattern recognition receptor (PRR) signaling pathways that often lead to NF-κB activation, was knocked down. nih.govcapes.gov.br This suggests that myristoylcarnitine's proinflammatory activity is mediated, at least in part, through a MyD88-dependent mechanism. nih.govnih.gov

Table 1: Proinflammatory Effects of L-C14 Carnitine

| Finding | Cell Model | Effect | Reference |

|---|---|---|---|

| NF-κB Activation | RAW 264.7 (macrophage-like) | Induced NF-κB-luciferase reporter gene | capes.gov.br, nih.gov |

| Cytokine Secretion | RAW 264.7 | Stimulated expression and secretion of proinflammatory cytokines (dose-dependent) | capes.gov.br, nih.gov |

| Kinase Phosphorylation | RAW 264.7 | Induced phosphorylation of JNK and ERK | nih.gov, capes.gov.br, usda.gov |

| COX-2 Expression | RAW 264.7 | Induced expression of cyclooxygenase-2 (COX-2) | capes.gov.br |

Effects on Ion Channel Activity and Cellular Excitability

Modulation of GABAergic Responses (Related to Acetylcarnitine)

Evidence regarding the direct effects of this compound on GABAergic responses is not well-defined. However, studies on the related compound acetylcarnitine indicate a modulatory role in the GABAergic system, the primary inhibitory neurotransmitter system in the brain. biocrick.com In retinal ganglion cells, both acetylcholine and acetylcarnitine have been shown to inhibit GABAergic responses. biocrick.com This includes responses to the external application of GABA and inhibitory postsynaptic currents mediated by GABA. biocrick.com This suggests that acetylcarnitine can interfere with the normal inhibitory function of GABA, potentially leading to increased neuronal excitability. The modulation of GABAergic transmission is critical for maintaining the balance between excitation and inhibition in the central nervous system. nih.gov

Influence on Calcium Channel Dynamics and Intracellular Calcium Accumulation

Long-chain acylcarnitines, including myristoylcarnitine, have a significant impact on cellular calcium homeostasis. nih.gov Studies have demonstrated that myristoylcarnitine can trigger a rapid, dose-dependent increase in the concentration of intracellular calcium ([Ca²⁺]i) in cardiomyocytes. nih.gov This accumulation of intracellular calcium can lead to a state of calcium overload, which is implicated in cellular injury, particularly under ischemic conditions. nih.gov

The mechanisms underlying this calcium accumulation are multifaceted. It is suggested that long-chain acylcarnitines can influence several types of calcium channels and transporters. nih.gov The implicated pathways include the L-type calcium channels and the Na⁺/Ca²⁺ exchanger operating in its reverse mode. nih.gov Furthermore, there is evidence that these molecules can induce calcium release from intracellular stores, such as the sarcoplasmic/endoplasmic reticulum (SR/ER). nih.gov The disturbance of calcium homeostasis is a critical event that can trigger a cascade of detrimental cellular processes, including the activation of calcium-dependent phospholipases and the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction and cell death. nih.gov In cardiac ischemia, the accumulation of long-chain acylcarnitines has been associated with increases in intracellular calcium, reactive oxygen species (ROS), and apoptosis. nih.gov

Table 2: Effects of Long-Chain Acylcarnitines on Intracellular Calcium

| Compound | Effect | Proposed Mechanism(s) | Cell Type | Reference |

|---|---|---|---|---|

| Myristoylcarnitine (MC) | Triggers dose-dependent increase in [Ca²⁺]i | Not fully specified, but part of LCAC effects | Cardiomyocytes | nih.gov |

| Palmitoylcarnitine (PC) | Induces cytosolic Ca²⁺ accumulation | L-type calcium channels, Na⁺/Ca²⁺ exchanger, Ca²⁺ release from SR | Cardiomyocytes | nih.gov |

Clinical and Pathophysiological Associations of +/ Myristoylcarnitine Chloride

Role in Metabolic Disorders

The accumulation or altered concentration of (+/-)-myristoylcarnitine chloride in biological fluids is indicative of underlying metabolic stress and dysfunction. Its clinical relevance is most pronounced in the context of metabolic disorders, where it serves as a biomarker and a potential contributor to the disease process.

Diabetes Mellitus (Type 2 Diabetes)

The pathophysiology of type 2 diabetes (T2D) is intricately linked to lipid metabolism, and there is growing evidence implicating long-chain acylcarnitines like myristoylcarnitine (B1233240) in its development and progression.

Insulin (B600854) resistance, a hallmark of T2D, is characterized by the impaired ability of insulin to stimulate glucose uptake and utilization in peripheral tissues. A growing body of research suggests that an overload of lipids in non-adipose tissues, such as skeletal muscle and the liver, contributes to this phenomenon. Elevated levels of myristoylcarnitine are thought to be a reflection of incomplete or inefficient fatty acid oxidation (FAO) within the mitochondria. nih.govnih.gov When the rate of fatty acid uptake by cells exceeds the oxidative capacity of the mitochondria, it leads to an accumulation of acyl-CoA intermediates, which are then converted to acylcarnitines, including myristoylcarnitine, and exported from the mitochondria. nih.gov

This accumulation of long-chain acylcarnitines is not merely a bystander effect but may actively contribute to the pathogenesis of insulin resistance. nih.gov Studies have shown that an increase in plasma acylcarnitines is associated with insulin resistance. nih.gov In vitro experiments have demonstrated that treating isolated skeletal muscle cells with acylcarnitines can rapidly induce insulin resistance. nih.gov The proposed mechanism involves the activation of inflammatory pathways and the inhibition of key components of the insulin signaling cascade. For instance, C12-C14 acylcarnitines have been shown to stimulate nuclear factor-kappa B (NF-κB) activity, a key regulator of inflammation, which is implicated in insulin resistance. nih.gov

Table 1: Research Findings on Myristoylcarnitine and Insulin Resistance

| Research Focus | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Plasma Acylcarnitine Profiling in T2D | Individuals with type 2 diabetes exhibit a significant increase in the concentrations of fatty acylcarnitines, including the sum of C10- to C14-carnitines, reflecting incomplete long-chain fatty acid β-oxidation. | Suggests that inefficient mitochondrial fat catabolism is a feature of T2D. | nih.gov |

| Acylcarnitines and Inflammatory Pathways | C12-C14 acylcarnitines were found to significantly stimulate nuclear factor κ-B (NF-κB) activity in cell studies. | Provides a potential molecular link between the accumulation of long-chain acylcarnitines and the development of insulin resistance through inflammation. | nih.gov |

| Acylcarnitines as a Warning Signal | Elevated plasma acylcarnitines are associated with insulin resistance and can serve as an early warning sign for the development of Type 2 diabetes. | Highlights the diagnostic and prognostic potential of measuring acylcarnitine levels. | nih.gov |

| Mitochondrial Overload and Incomplete FAO | The accumulation of plasma acylcarnitines often reflects an efflux from mitochondria due to an overload of lipids and subsequent incomplete fatty acid oxidation. | Points to mitochondrial dysfunction as a core element in the link between lipid metabolism and insulin resistance. | nih.gov |

Given the association between myristoylcarnitine and the underlying pathophysiology of T2D, its circulating levels have been investigated as a potential biomarker for predicting the risk and progression of the disease. Several prospective and cross-sectional studies have identified a panel of acylcarnitines, including long-chain species, that are significantly associated with an increased risk of developing T2D. nih.govnih.gov

For instance, a population-based study following participants over a 6-year period found that a panel of acylcarnitines, particularly long-chain ones, was significantly associated with an increased risk of incident type 2 diabetes. nih.gov The inclusion of these acylcarnitines in predictive models significantly improved the ability to identify high-risk individuals beyond conventional risk factors. nih.gov In a study of a Mediterranean population at high cardiovascular risk, an acylcarnitine profile that included long-chain acylcarnitines was associated with a higher risk of T2D, independent of traditional risk factors. nih.gov

While some studies have shown direct correlations between specific long-chain acylcarnitines like C14 (myristoylcarnitine) and insulin sensitivity, the predictive power often comes from a signature of multiple acylcarnitines. nih.gov For example, one study identified a combination of lower levels of certain short-chain acylcarnitines and higher levels of a medium-chain acylcarnitine as predictive of incident prediabetes. nih.gov This highlights the complexity of the metabolic dysregulation that precedes the onset of clinical diabetes.

Table 2: Myristoylcarnitine and its Congeners as Biomarkers for Diabetes Progression

| Study Population | Biomarker(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Chinese Population-Based Study | Panel of acylcarnitines (especially long-chain) | Significantly associated with increased risk of developing type 2 diabetes over a 6-year follow-up. | nih.gov |

| Mediterranean Population at High Cardiovascular Risk | Acylcarnitine profile (including short- and long-chain) | Significantly associated with a higher risk of T2D independent of traditional risk factors. | nih.gov |

| Biracial Cohort (African and European Americans) | Long-chain acylcarnitines (C14, C16, C18, C18:2) | Showed a trend for a direct correlation with insulin sensitivity. | nih.gov |

| African-American Women with and without T2D | Summed C10- to C14-carnitine concentrations | Approximately 300% higher in women with T2D compared to non-diabetic controls. | nih.gov |

Inherited Disorders of Metabolism

In the realm of inborn errors of metabolism, this compound is a key diagnostic marker, particularly for disorders affecting fatty acid oxidation.

Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is an autosomal recessive disorder that impairs the body's ability to break down very long-chain fatty acids for energy. medlineplus.gov This enzymatic block leads to the accumulation of specific long-chain acyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of long-chain acylcarnitines in the blood and tissues.

Myristoylcarnitine, often measured as tetradecenoylcarnitine (C14:1) in newborn screening panels, is a primary and critical biomarker for the diagnosis of VLCAD deficiency. nih.govtexas.gov Newborn screening programs utilizing tandem mass spectrometry (MS/MS) rely on the detection of elevated C14:1 levels in dried blood spots to identify affected infants. nih.gov A study of newborns with VLCADD showed significantly elevated levels of C14:1-carnitine (mean of 2.30 ± 0.51 µmol/L) compared with healthy newborns. nih.gov

The diagnostic accuracy is often enhanced by calculating ratios of C14:1 to other acylcarnitines, such as C12:1, C16, or C2. nih.govnih.gov For instance, the C14:1/C12:1 ratio has been shown to be significantly higher in patients with VLCAD deficiency compared to individuals who show elevated C14:1 levels due to fasting, helping to differentiate a pathological state from a physiological response. nih.gov

Table 3: Myristoylcarnitine (C14:1) Levels in Newborn Screening for VLCAD Deficiency

| Population | C14:1 Acylcarnitine Level | Diagnostic Ratio | Significance | Reference(s) |

|---|---|---|---|---|

| Newborns with VLCADD | Significantly elevated (e.g., mean of 2.30 ± 0.51 µmol/L in one study) | C14:1/C16-carnitine ratio significantly increased (e.g., 0.44 ± 0.05) | Primary biomarker for VLCADD diagnosis. | nih.gov |

| Fasted Children vs. VLCADD Patients | Elevated in both groups | C14:1/C12:1 ratio significantly higher in VLCADD patients | Helps to distinguish VLCAD deficiency from physiological elevations due to fasting. | nih.gov |

| Japanese Newborn Screening | Cutoff of ≥0.4 nmol/mL (pilot study) | C14:1/C2 ratio of ≥0.013 | Used to identify at-risk newborns for VLCAD deficiency. | nih.gov |

In a variety of inherited organic acid metabolism disorders (organic acidurias), a secondary deficiency of L-carnitine can occur. nih.govscilit.com These disorders are characterized by the accumulation of specific acyl-CoA intermediates due to a primary enzyme defect. scilit.com To mitigate the toxicity of these accumulating acyl-CoAs, the body utilizes L-carnitine to form acylcarnitine esters, which can then be excreted in the urine. scilit.com

Cardiovascular Disease Mechanisms

The role of acylcarnitines, including myristoylcarnitine, in cardiovascular health is a subject of ongoing research. These compounds are integral to mitochondrial energy metabolism, particularly the transport of long-chain fatty acids for β-oxidation, a primary energy source for the heart.

Involvement in Ischemia-Reperfusion-Induced Myocardial Injury and Cardiotoxicity

While direct studies on this compound are limited, research on L-carnitine, its parent compound, provides insights into potential cardioprotective mechanisms. L-carnitine has been shown to offer protection against myocardial ischemia-reperfusion injury (MIRI), a condition characterized by damage to heart tissue upon restoration of blood flow after a period of ischemia.

In patients with rheumatic valvular heart disease undergoing cardiopulmonary bypass surgery, L-carnitine administration was found to significantly reduce myocardial injury. nih.gov This was evidenced by a decrease in serum markers of cardiac damage, such as creatine (B1669601) kinase-MB (CK-MB), cardiac troponin I (cTnI), and high-sensitivity cardiac troponin T (hs-cTnT). nih.gov Furthermore, L-carnitine treatment improved left ventricular ejection fraction and reduced the wall motion score index post-operation. nih.gov Mechanistically, L-carnitine's protective effects are linked to the suppression of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway. nih.gov

Animal studies further support the protective role of L-carnitine in MIRI. In a rat model of ischemia-reperfusion, pretreatment with L-carnitine showed a trend towards improvement in electrocardiogram (ECG) waveforms and heart rate variability, although these changes were not always statistically significant. nih.govresearchgate.net L-carnitine also demonstrated the potential to reduce myocardial apoptosis, inflammation, and oxidative stress associated with reperfusion injury. nih.govresearchgate.net

The accumulation of long-chain acylcarnitines, such as myristoylcarnitine, in the ischemic myocardium is thought to contribute to cardiotoxicity by disrupting cell membrane integrity and mitochondrial function.

Anti-Arrhythmic Effects (Related to Carnitine Analogues)

Carnitine and its analogues have demonstrated anti-arrhythmic properties in various experimental settings. In canine models of ventricular arrhythmia induced by coronary artery ligation, both (-)-carnitine chloride (LCC) and acetyl (-)-carnitine chloride (ALCC) were effective in suppressing arrhythmias. nih.govresearchgate.netnih.gov The anti-arrhythmic action of these compounds is attributed to the improvement of mitochondrial function, specifically the oxidative phosphorylation rate. nih.govnih.gov A linear correlation has been observed between the reduction in arrhythmic ratio and the improvement in the mitochondrial oxidative phosphorylation rate. nih.gov

It is important to note that while these findings on carnitine analogues suggest a potential class effect, direct evidence for the anti-arrhythmic properties of this compound is not yet established.

Association with Blood Pressure Regulation and Lipidomic Profiles

The influence of carnitine on blood pressure is complex. A Mendelian randomization analysis suggested a causal association between carnitine and systolic blood pressure, but not diastolic blood pressure, hinting at a potential role in arterial stiffness. However, a meta-analysis of randomized controlled trials on L-carnitine supplementation in adults did not find a significant effect on either systolic or diastolic blood pressure.

In a study on rats with insulin-induced hypoglycemia, carnitine deficiency was shown to exacerbate hypertension, while supplementation with acetyl-L-carnitine helped maintain normal blood pressure. nih.gov This effect was linked to the attenuation of oxidative stress and the prevention of cardiac hypertrophy marker gene expression. nih.gov

Myristoylcarnitine is a component of the broader acylcarnitine profile, which is analyzed in lipidomic studies to understand metabolic dysregulation. Alterations in the acylcarnitine profile are observed in various conditions, reflecting changes in fatty acid and amino acid metabolism.

Systemic and Organ-Specific Dysfunctions

Beyond the cardiovascular system, levels of myristoylcarnitine and other acylcarnitines are altered in several systemic and organ-specific diseases, highlighting their role as potential biomarkers of metabolic distress.

Chronic Fatigue Syndrome and Altered Plasma Levels

Several studies have investigated the link between carnitine metabolism and Chronic Fatigue Syndrome (CFS). Some reports indicate that patients with CFS have significantly lower serum levels of total carnitine, free carnitine, and acylcarnitines, including myristoylcarnitine. In one study, concentrations of several long-chain acylcarnitines, including C14 (myristoylcarnitine), were found to be lower in CFS patients compared to healthy controls. These lower levels of carnitines may be indicative of mitochondrial dysfunction, which could contribute to the fatigue experienced by these patients. A correlation has been noted where higher serum carnitine levels are associated with better functional capacity in individuals with CFS.

However, the findings are not entirely consistent across all studies. Another investigation reported no significant differences in plasma or urinary total, free, or esterified (acyl) carnitine between CFS patients and control groups, suggesting that abnormalities in carnitine homeostasis may not play a significant role in the etiology of their chronic fatigue.

| Study Finding | Patient Group | Specific Carnitine Measurement | Direction of Change | Reference |

|---|---|---|---|---|

| Significantly lower serum levels | Chronic Fatigue Syndrome | Total Carnitine, Free Carnitine, Acylcarnitine | ↓ | |

| Decreased plasma levels of myristoyl-L-carnitine | Chronic Fatigue Syndrome | Myristoyl-L-carnitine (C14) | ↓ | |

| No significant difference in plasma or urinary levels | Chronic Fatigue Syndrome | Total, Free, and Acylcarnitine | ↔ |

End-Stage Renal Disease and Acylcarnitine Concentrations

In contrast to the findings in some CFS studies, plasma levels of myristoyl-L-carnitine are reported to be increased in patients with end-stage renal disease (ESRD). The kidneys play a crucial role in the regulation of carnitine and its esters. In chronic kidney disease (CKD), as the glomerular filtration rate (eGFR) decreases, the serum concentrations of free carnitine and acylcarnitine tend to increase. This increase is primarily due to impaired excretion by the failing kidneys.

However, patients undergoing long-term hemodialysis may experience a decrease in both free and acylcarnitine levels as the duration of hemodialysis increases. The acylcarnitine to free carnitine ratio (AC/FC) consistently increases as eGFR declines and with longer durations of hemodialysis, suggesting a functional carnitine deficiency even when absolute levels are variable.

| Condition | Specific Carnitine Measurement | Direction of Change | Underlying Mechanism | Reference |

|---|---|---|---|---|

| End-Stage Renal Disease (non-dialysis) | Myristoyl-L-carnitine | ↑ | Impaired renal excretion | |

| Chronic Kidney Disease (decreasing eGFR) | Free Carnitine and Acylcarnitine | ↑ | Impaired renal excretion | |

| Long-term Hemodialysis | Free Carnitine and Acylcarnitine | ↓ | Removal by dialysis | |

| Chronic Kidney Disease (decreasing eGFR) & Long-term Hemodialysis | Acylcarnitine/Free Carnitine Ratio | ↑ | Functional carnitine deficiency |

Autoimmune Hepatitis as a Metabolic Marker

This compound, also known as Tetradecanoylcarnitine, is emerging as a potential biomarker in the study of autoimmune hepatitis (AIH). targetmol.com While research is ongoing, the link between acylcarnitines and liver function provides a basis for this association. The liver is a central organ in carnitine biosynthesis and fatty acid metabolism. nih.gov In conditions like non-alcoholic fatty liver disease (NAFLD), which can share metabolic features with other liver ailments, L-carnitine plays a crucial role in transporting fatty acids for oxidation and buffering excess acetyl-CoA. nih.gov L-carnitine supplementation has been observed to reduce liver fat and improve liver enzyme levels in NAFLD patients. nih.gov

In the context of cirrhosis, a potential outcome of untreated AIH, L-carnitine supplementation has been associated with improved health-related quality of life and increased serum albumin levels, a marker of antioxidant status. nih.gov Although direct studies extensively detailing the specific role of myristoylcarnitine in AIH are limited, the broader evidence points towards the involvement of carnitine and acylcarnitines in liver pathology and health. targetmol.comnih.gov The monitoring of thiopurine metabolites, a common treatment for AIH, is crucial for achieving complete biochemical remission, highlighting the importance of metabolic profiling in managing this disease. nih.gov

Emerging Links to Cancer Pathogenesis (e.g., Breast Cancer)

Recent research has begun to uncover the intricate relationship between carnitine metabolism and cancer development, with specific attention to the role of acylcarnitines like myristoylcarnitine in breast cancer. nih.gov Cancer cells undergo metabolic reprogramming to support their rapid proliferation, often altering their reliance on different energy sources, including fatty acid oxidation (FAO). nih.govfrontiersin.org Carnitine and its acyl derivatives are fundamental to this process, as they facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov

Several studies have investigated the association between various carnitine compounds and breast cancer risk. A matched case-control study that measured a panel of carnitines, including myristoylcarnitine (C14), found that while some acylcarnitines were associated with a decreased risk of breast cancer, others were linked to an increased risk. nih.gov Specifically, higher levels of malonylcarnitine (C3DC), decenoylcarnitine (C10:1), and decadienoylcarnitine (C10:2) were associated with decreased odds of breast cancer, whereas higher levels of butyrylcarnitine (B1668139) (C4) were linked to increased odds. nih.gov While this particular study did not report a statistically significant association for myristoylcarnitine itself, it underscores the complex and varied roles of different acylcarnitines in breast cancer pathogenesis. nih.govresearchgate.net

The enzyme carnitine palmitoyltransferase I (CPT1), which is essential for the transport of long-chain fatty acids into the mitochondria, is often overexpressed in various cancers, including breast cancer. nih.govplos.org This upregulation of CPT1A is associated with lower survival rates in breast cancer patients and suggests that increased FAO is a pathogenic factor. plos.org The inhibition of CPT1 has been shown to suppress cancer cell proliferation and induce apoptosis. nih.gov These findings collectively suggest that the carnitine system, including specific acylcarnitines, is a critical component of the metabolic plasticity of cancer cells and a potential target for therapeutic intervention. nih.govnih.gov

This compound and the Aging Process

Age-Related Changes in Plasma Acylcarnitine Profiles

The process of aging is accompanied by significant alterations in metabolic profiles, with plasma acylcarnitine levels showing distinct changes. nih.govnih.gov Studies have consistently demonstrated that the concentrations of long-chain and very long-chain acylcarnitines, including myristoylcarnitine, tend to increase with age in healthy individuals. nih.govmdpi.comresearchgate.net This increase is contrasted by a decrease in many odd-chain acylcarnitines. nih.govresearchgate.net

A study examining a cohort of healthy individuals aged 20-90 years found a positive correlation between age and several long-chain acylcarnitines, including myristoylcarnitine (C14:0). nih.gov These age-related variations in acylcarnitine concentrations are also influenced by gender. nih.govnih.gov For instance, certain acylcarnitines show stronger correlations with age in males, while others exhibit a stronger association in females. nih.gov

The following table summarizes the correlation of selected acylcarnitines with age from a study on healthy individuals.

| Acylcarnitine | Correlation with Age (rho) | p-value |

| Eicosenoylcarnitine (C20:1) | 0.3239 | < 0.0001 |

| Eicosadienoylcarnitine (C20:2) | 0.2811 | 0.0003 |

| Arachidonoylcarnitine (C20:0) | 0.2762 | 0.0004 |

| Myristoylcarnitine (C14:0) | 0.1547 | 0.0486 |

Data adapted from a study on plasma acylcarnitine levels and healthy aging. nih.gov

These findings suggest that the metabolic landscape, particularly fatty acid metabolism, undergoes a significant shift during the aging process.

Correlation with Mitochondrial Dysfunction in Healthy Aging

The age-associated increase in plasma long-chain acylcarnitines is widely interpreted as an indicator of declining mitochondrial function. nih.govmdpi.comarvojournals.org Mitochondria are central to energy production through processes like fatty acid β-oxidation. researchgate.net Acylcarnitines are essential for transporting fatty acids into the mitochondria. nih.govnih.gov An accumulation of these molecules in the plasma suggests a bottleneck in their utilization, pointing towards reduced efficiency of mitochondrial fatty acid oxidation. mdpi.com

This mitochondrial dysfunction is a well-documented hallmark of aging and is implicated in the development of numerous age-related diseases. nih.govmdpi.com Even in healthy aging, elevated acylcarnitine levels are thought to reflect an age-dependent decrease in mitochondrial energetic capacity. researchgate.net Furthermore, higher levels of acylcarnitines are associated with the activation of proinflammatory signaling, which itself is a characteristic of the aging process. nih.govresearchgate.net

In older adults, higher plasma acylcarnitine levels have been linked to poorer physical performance, further supporting the connection between altered fatty acid metabolism, mitochondrial health, and functional decline in aging. oup.com While acetylcarnitine supplementation has been explored as a potential agent to counteract age-related mitochondrial decay, the complex changes in the entire acylcarnitine profile highlight the intricate nature of metabolic aging. nih.gov

Advanced Research Methodologies and Analytical Strategies

Mass Spectrometry-Based Profiling of Acylcarnitines

Mass spectrometry (MS) has become the cornerstone for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput. nih.govfamiliasga.com This technology allows for the detection and quantification of a wide array of acylcarnitine species, providing valuable insights into fatty acid and amino acid metabolism. elsevierpure.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and robust technique for the quantitative analysis of acylcarnitines like myristoylcarnitine (B1233240). nih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of LC-MS/MS overcomes significant limitations of direct infusion or flow-injection tandem mass spectrometry, such as the inability to distinguish between isobaric and isomeric species. nih.govnih.gov

The general workflow for LC-MS/MS quantification of acylcarnitines involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation typically includes protein precipitation from biological samples like plasma or dried blood spots, often using methanol. regionh.dk To enhance detection, especially for dicarboxylic species, derivatization to butyl esters can be employed, which improves ionization efficiency. nih.gov However, underivatized methods are also common and simplify sample preparation. familiasga.com

During analysis, acylcarnitines are often monitored using Multiple Reaction Monitoring (MRM), which provides high specificity. nih.gov A common characteristic fragmentation of acylcarnitines in positive ion mode is the production of a prominent fragment ion at m/z 85. nih.govnih.gov For myristoylcarnitine, specific precursor-to-product ion transitions are selected for precise quantification.

A variety of LC columns are utilized for the separation of acylcarnitines. Reversed-phase columns, such as C8 or C18, are frequently employed and provide good resolution for a range of acylcarnitines. nih.govnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been established as an effective and rapid method that often does not require derivatization. acs.org

Below is a table summarizing typical parameters used in LC-MS/MS methods for acylcarnitine analysis, which would include myristoylcarnitine.

| Parameter | Description | Example from Research |

| Chromatography | Reversed-Phase or HILIC | A Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) provides separation of key isobars. regionh.dk An ACQUITY UPLC HSS C18 column (1.8 µm, 2.1 x 100 mm) has also been used. nih.gov |

| Mobile Phase | Typically a gradient of an aqueous solution with an organic modifier (e.g., acetonitrile), often with additives like formic acid. | Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile. nih.gov |

| Ionization | Electrospray Ionization (ESI) in positive mode is standard. | A Turbo V ion spray source operating in positive ESI mode is commonly used. nih.gov |

| MS Detection | Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode. | A triple quadrupole QTRAP5500 LC-MS/MS system is an example of instrumentation used. nih.gov |

| Quantification | Use of stable isotope-labeled internal standards and construction of calibration curves. | Labeled carnitine standards such as L-myristoylcarnitine (N-trimethyl-D9) are used for accurate quantification. familiasga.com |

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, is an invaluable tool for the structural elucidation of acylcarnitines. Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the determination of elemental compositions and the differentiation of compounds with very similar masses. nih.gov

This capability is crucial for distinguishing myristoylcarnitine from other isobaric or isomeric compounds that may be present in a biological sample. While standard tandem MS is excellent for quantification of known targets, HRMS provides a deeper level of confidence in compound identification, which is essential in untargeted metabolomics and in the confirmation of screening results. nih.gov For instance, a method using UHPLC-QTOFMS operating in full-scan mode with MS(E) acquisition can capture fragmentation patterns for metabolite identification. nih.gov The high resolution allows for the confident assignment of elemental formulas to both precursor and fragment ions, which is a critical step in structural confirmation.

Advanced separation techniques utilizing capillary columns, such as capillary electrophoresis (CE), offer an alternative and complementary approach to traditional HPLC for acylcarnitine analysis. Capillary electrophoresis coupled to mass spectrometry (CE-MS) is particularly well-suited for the analysis of charged metabolites like acylcarnitines. elsevierpure.com This technique provides highly efficient separations with low sample consumption. acs.org

CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. This separation mechanism is fundamentally different from that of reversed-phase LC, offering unique selectivity for complex mixtures. Chip-based CE/MS systems have been developed for the rapid separation and online electrospray detection of carnitine and various acylcarnitines. nih.gov Such systems can achieve analyses in very short time frames, often less than a minute. nih.gov

While not as widespread as LC-MS in clinical laboratories, CE-MS provides a powerful platform for metabolomics research and can be particularly advantageous for separating short-chain acylcarnitines that are highly polar and may be challenging to retain on conventional reversed-phase columns. youtube.com

Electrospray Ionization Techniques in Metabolomics Assays

Electrospray ionization (ESI) is the most commonly used ionization source for the analysis of acylcarnitines in metabolomics. nih.govmdpi.com ESI is a soft ionization technique that generates charged droplets in the gas phase from a liquid stream, which then desolvate to produce intact molecular ions with minimal fragmentation. This is ideal for preserving the molecular identity of thermally labile compounds like myristoylcarnitine.

In the context of acylcarnitine analysis, ESI is typically operated in the positive ion mode, as the quaternary ammonium (B1175870) group of the carnitine moiety readily accepts a positive charge. nih.gov The efficiency of ionization can be influenced by the composition of the mobile phase, with additives like formic acid promoting protonation. nih.gov The ESI process can sometimes produce multiple ions from a single metabolite, including adducts, in-source fragments, and different charge states, which necessitates careful data interpretation, especially in untargeted studies.

Comprehensive Metabolomics and Lipidomics Approaches

The study of (+/-)-Myristoylcarnitine chloride is often situated within broader metabolomics and lipidomics investigations that aim to capture a global snapshot of metabolism. These comprehensive approaches are critical for understanding the complex interplay of metabolic pathways in health and disease.

Targeted Metabolomics for Specific Acylcarnitine Analysis

Targeted metabolomics focuses on the measurement of a defined group of metabolites, making it a highly suitable approach for the specific analysis of acylcarnitines, including myristoylcarnitine. familiasga.com This strategy employs optimized analytical methods, typically LC-MS/MS, to achieve high sensitivity, precision, and accuracy for the quantification of selected analytes. familiasga.com

In targeted acylcarnitine profiling, a panel of biologically relevant acylcarnitines of varying chain lengths is measured simultaneously. This can provide a characteristic metabolic signature that is indicative of the status of fatty acid and amino acid oxidation pathways. For example, an untargeted metabolomics study of breast cancer cells identified myristoylcarnitine as one of the long-chain acylcarnitines that increased with resveratrol (B1683913) treatment, indicating an impact on fatty acid metabolism.

The use of stable isotope-labeled internal standards for each analyte, where available, is a hallmark of high-quality targeted metabolomics, as it corrects for variations in sample preparation and instrument response. familiasga.com For instance, L-myristoylcarnitine (N-trimethyl-D9) serves as an ideal internal standard for the accurate quantification of endogenous myristoylcarnitine. familiasga.com

The following table outlines findings from a targeted metabolomics study investigating metabolic syndrome, which included the analysis of various acylcarnitines.

| Metabolite Class | Study Focus | Key Findings Related to Acylcarnitines | Analytical Platform |

| Acylcarnitines | Identification of biomarkers for Metabolic Syndrome (MetS) | Two carnitines (hydroxydecanoyl carnitine and methylglutarylcarnitine) were identified as potential biomarkers. | HPLC-MS/MS |

| Amino Acids and Carnitines | Comparison between healthy controls and MetS patients | The study demonstrated clear differences in the plasma profiles of amino acids and carnitines between the two groups. | HPLC-MS/MS |

Untargeted Metabolomics for Broad Metabolic Signatures

Untargeted metabolomics serves as a powerful hypothesis-generating tool for exploring the comprehensive metabolic profile within a biological system. This approach aims to measure as many small molecules as possible from a sample without pre-selecting specific metabolites. In the context of this compound, untargeted metabolomics can reveal its associations with broader metabolic pathways and identify novel biomarkers.

A key application of untargeted metabolomics is in identifying metabolic signatures associated with disease states or responses to treatment. For instance, in studies of breast cancer cells, untargeted metabolomics revealed that treatment with resveratrol led to significant alterations in various metabolic pathways, including fatty acid metabolism. nih.gov Notably, an increase in the concentration of several long-chain acylcarnitines, including myristoylcarnitine, was observed in both MCF-7 and MDA-MB-231 breast cancer cell lines with increasing resveratrol dosage. nih.gov This suggests that myristoylcarnitine may be part of a larger metabolic signature indicative of the cellular response to this anticancer compound.

In another example, untargeted metabolomics was employed to identify potential biomarkers for bacterial endophthalmitis from ocular fluids. arvojournals.org This analysis of vitreous humor, aqueous humor, and tears from patients identified myristoleoyl carnitine as a significantly upregulated metabolite in tears, particularly in more severe grades of the infection. arvojournals.org This finding highlights the potential of myristoylcarnitine-related species as non-invasive diagnostic markers.

The general workflow for untargeted metabolomics involves several key stages:

Sample Preparation: Extraction of metabolites from biological samples.

Data Acquisition: Typically using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). mdpi.com

Data Pre-processing: This includes peak detection, alignment, and normalization to reduce technical variability. nih.govnih.gov

Statistical Analysis: Univariate and multivariate statistical methods are used to identify significantly altered metabolites. mdpi.comnih.gov

Metabolite Identification: Putative identification of metabolites is achieved by matching spectral data against metabolomics databases. nih.gov

Pathway Analysis: Identified metabolites are mapped to metabolic pathways to understand the biological context of the observed changes. nih.gov

Application of Lipidomic Profiling in Biological Samples

Lipidomics, a specialized branch of metabolomics, focuses on the global study of lipids in biological systems. Given that this compound is an acylcarnitine, a class of lipid-related molecules, lipidomic profiling is a highly relevant analytical strategy. This technique allows for the detailed characterization and quantification of a wide array of lipid species, providing insights into their roles in health and disease.

The typical workflow for a lipidomics study mirrors that of general metabolomics but with a focus on lipid extraction and analysis. nih.gov This includes sample preparation, lipid extraction, MS-based analysis (often with techniques like electrospray ionization), and data processing. nih.gov Both targeted and untargeted approaches can be employed. Targeted lipidomics quantifies known lipid species with high sensitivity, while untargeted lipidomics aims to identify and semi-quantify all detectable lipids in a sample. mdpi.com

Lipidomic profiling of biological samples such as blood, tissues, and other bodily fluids can reveal alterations in lipid metabolism associated with various conditions. nih.govnih.govnatrixlab.com For example, a study involving acylcarnitine profiling in various mouse tissues and fluids utilized a targeted low-resolution LC-MS method to identify and quantify 123 different acylcarnitine species. researchgate.net This comprehensive profiling revealed significant differences in the quantity and composition of acylcarnitines between tissues like the heart and liver, and between serum and blood. researchgate.net Such detailed analysis is crucial for understanding the tissue-specific roles and regulation of acylcarnitines, including myristoylcarnitine.

The data generated from lipidomic analyses is often complex. Therefore, robust data processing is essential. This includes the exclusion of lipids with high coefficients of variation in quality control samples to ensure data quality. mdpi.com The ultimate goal is to identify specific lipid species or patterns of change that can serve as biomarkers or provide insights into disease mechanisms. mdpi.com

Experimental Model Systems for Functional Investigations

In vitro cellular models are indispensable tools for dissecting the specific cellular and molecular effects of compounds like this compound in a controlled environment. These models allow researchers to investigate the direct impact on specific cell types, contributing to a mechanistic understanding of its biological functions.

Cardiomyocytes: The heart is a highly metabolic organ, and cardiomyocytes are the primary cell type responsible for its contractile function. nih.gov Given the role of carnitine in fatty acid metabolism, which is a major energy source for the heart, cardiomyocytes are a relevant model to study the effects of myristoylcarnitine. nih.gov In vitro models of cardiomyocytes can be used to investigate how myristoylcarnitine influences cellular processes like energy metabolism, contractility, and cell survival under normal and pathological conditions. These models can range from primary cell cultures to more complex co-culture systems that include other cardiac cell types like fibroblasts and endothelial cells to better mimic the native heart environment. nih.gov

Monocytes: Monocytes are key players in the immune system and are involved in inflammatory processes. As untargeted metabolomics studies have linked acylcarnitines to inflammatory conditions, using monocyte cell lines can help elucidate the immunomodulatory effects of myristoylcarnitine. For example, researchers can assess changes in cytokine production, cell differentiation, and phagocytic activity in response to treatment with myristoylcarnitine.

Retinal Ganglion Cells: The identification of myristoleoyl carnitine as a potential biomarker in bacterial endophthalmitis, a condition that can severely damage the retina, suggests a role for acylcarnitines in ocular health and disease. arvojournals.org Retinal ganglion cells are crucial for vision, and their dysfunction is a hallmark of various optic neuropathies. Studying the effects of myristoylcarnitine on these cells in vitro could provide insights into its potential role in retinal pathophysiology and as a therapeutic target.

In vivo animal models are essential for understanding the systemic and physiological effects of this compound in a whole organism. These models allow for the investigation of its absorption, distribution, metabolism, and excretion (ADME), as well as its impact on complex physiological processes that cannot be fully replicated in vitro.

Rodents (Rats and Mice): Rodent models are widely used in metabolic research due to their relatively short life cycle, ease of genetic manipulation, and well-characterized physiology. mdpi.com For studying carnitine metabolism, specific rodent models of carnitine deficiency have been developed. For example, treatment of rats with N-trimethyl-hydrazine-3-propionate (THP), a competitive inhibitor of butyrobetaine hydroxylase (the enzyme for the last step of carnitine biosynthesis), leads to systemic carnitine deficiency. nih.gov Such models can be used to investigate the therapeutic potential of myristoylcarnitine supplementation in restoring normal metabolic function. Furthermore, rodent models of chronic kidney disease have been instrumental in studying the accumulation of uremic toxins, some of which are protein-bound, and evaluating strategies for their removal. mdpi.com

Canines: Canine models have been utilized in various areas of biomedical research, including cardiovascular and metabolic studies. Their larger size compared to rodents allows for easier collection of biological samples and more complex surgical manipulations.

Livestock: Livestock models, such as pigs, are also valuable in metabolic research due to their physiological and anatomical similarities to humans. For instance, pig models can be used to study lipid metabolism and the effects of dietary interventions on acylcarnitine profiles.

The selection of an appropriate animal model depends on the specific research question. For example, tubular injury models in rats have been suggested to be highly relevant for studying the removal of protein-bound uremic toxins. mdpi.com

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a labeled substrate through various biochemical pathways. nih.gov This methodology, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the measurement of metabolic fluxes—the rates of metabolic reactions. nih.govfrontiersin.org This provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

In the context of carnitine metabolism, stable isotope-labeled carnitine can be used to monitor its uptake, transport, and conversion to acylcarnitines in real-time. nih.gov For example, a study using deuterium-labeled carnitine (d3-carnitine) in mice demonstrated its rapid uptake into skeletal muscle and subsequent acetylation during muscle contraction. nih.gov This approach can be extended to investigate the metabolism of myristoylcarnitine by using 13C- or 15N-labeled myristic acid or carnitine.

Metabolic flux analysis (MFA) uses the data from stable isotope tracing experiments to quantify the rates of reactions in a metabolic network. ebi.ac.uk This provides a detailed understanding of how cells and organisms utilize different nutrients and how these processes are altered in disease states or in response to therapeutic interventions. ebi.ac.uk For example, global 13C tracing in intact human liver tissue has been used to assess a wide range of metabolic pathways simultaneously. ebi.ac.uk

The key steps in a stable isotope tracing and metabolic flux analysis experiment include:

Administration of a labeled substrate: A molecule containing a stable isotope (e.g., 13C-glucose, 15N-glutamine) is introduced into the biological system (cells, tissues, or whole animal). nih.gov

Sample collection: Biological samples are collected at various time points.

Metabolite extraction and analysis: Metabolites are extracted and analyzed by MS or NMR to determine the incorporation of the stable isotope into downstream metabolites.

Data analysis and modeling: The isotopic labeling patterns are used to calculate metabolic fluxes through computational modeling.

Bioinformatic and Statistical Analysis of High-Throughput Metabolomic Data

The large and complex datasets generated by high-throughput metabolomics and lipidomics studies necessitate sophisticated bioinformatic and statistical tools for data analysis and interpretation. mdpi.comcreative-proteomics.com These tools are crucial for extracting meaningful biological insights from the vast amount of data.

The bioinformatic workflow for metabolomic data analysis typically involves several stages:

Data Pre-processing: Raw data from analytical instruments (e.g., MS, NMR) is processed to remove noise, correct for instrumental drift, and align peaks across different samples. nih.gov This step is critical for ensuring the quality and comparability of the data.

Statistical Analysis: A variety of statistical methods are employed to identify metabolites that are significantly different between experimental groups.

Univariate analysis: Methods like t-tests and analysis of variance (ANOVA) are used to compare the levels of individual metabolites. nih.govyoutube.com

Multivariate analysis: Techniques such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) are used to identify patterns and relationships among multiple metabolites and to classify samples based on their metabolic profiles. arvojournals.org

Metabolite Identification and Annotation: The identified metabolic features are matched against databases like the Human Metabolome Database (HMDB) or METLIN to determine their chemical identity. nih.gov

Pathway and Enrichment Analysis: To understand the biological implications of the observed metabolic changes, the identified metabolites are mapped onto known metabolic pathways. Tools like MetaboAnalyst are commonly used for this purpose. nih.govcreative-proteomics.com This helps to identify which metabolic pathways are significantly perturbed in a given condition.

Data Integration (Multi-omics): For a more comprehensive understanding of biological systems, metabolomic data can be integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. nih.gov This integrated approach can provide a more complete picture of the molecular events underlying a particular phenotype.